molecular formula C9H17NO B13169778 1-(1-Amino-3-methylcyclohexyl)ethan-1-one

1-(1-Amino-3-methylcyclohexyl)ethan-1-one

Cat. No.: B13169778
M. Wt: 155.24 g/mol
InChI Key: BLZFNIMROJSFJY-UHFFFAOYSA-N
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Description

1-(1-Amino-3-methylcyclohexyl)ethan-1-one (CAS 1592733-24-8) is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This ketone derivative features a cyclohexane ring substituted with both an amino group and a methyl group, making it a valuable scaffold in organic synthesis and medicinal chemistry research. Researchers utilize this and structurally related amino-ketone compounds as key intermediates or building blocks for the synthesis of more complex molecules, such as exploring structure-activity relationships or developing novel compounds with potential pharmacological activity . The presence of both an amine and a ketone functional group on the same cyclic structure provides two versatile handles for chemical modification, enabling reactions such as condensations, reductions, and nucleophilic additions. As with all our fine chemicals, this product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should refer to the product's safety data sheet and handle this material with appropriate laboratory precautions. For specific storage and handling requirements, please consult the safety information provided with the product .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-amino-3-methylcyclohexyl)ethanone

InChI

InChI=1S/C9H17NO/c1-7-4-3-5-9(10,6-7)8(2)11/h7H,3-6,10H2,1-2H3

InChI Key

BLZFNIMROJSFJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C(=O)C)N

Origin of Product

United States

Elucidation of Reaction Mechanisms and Intramolecular Reactivity of 1 1 Amino 3 Methylcyclohexyl Ethan 1 One

Mechanistic Pathways of Key Functional Groups

The primary drivers of the molecule's reactivity are the secondary amine and the ketone's carbonyl group. Their individual characteristics and mutual electronic influence, mediated by the saturated carbon framework, are fundamental to understanding its chemical behavior.

The secondary amino group in 1-(1-Amino-3-methylcyclohexyl)ethan-1-one is a classic nucleophilic center. The lone pair of electrons on the nitrogen atom can readily attack electrophilic species. This nucleophilicity is fundamental to reactions such as alkylation, acylation, and condensation reactions like the Mannich reaction. researchgate.netrsc.org The reactivity of the amine is comparable to that of typical secondary amines, which are known to participate in Michael additions to α,β-unsaturated carbonyl compounds. youtube.com

The steric environment around the amino group, specifically the presence of the adjacent quaternary carbon of the cyclohexane (B81311) ring and the acetyl group, can modulate its nucleophilicity. While the lone pair is available, steric hindrance from the bulky cyclohexyl ring may slow the rate of reaction with sterically demanding electrophiles.

In certain contexts, the amino group can exhibit electrophilic character, but this typically requires prior transformation. For instance, conversion to an N-haloamine or a related derivative would render the nitrogen atom electrophilic, making it susceptible to attack by nucleophiles.

The ethanone (B97240) (acetyl) group introduces a reactive carbonyl center and acidic α-protons. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, leading to addition products.

The hydrogen atoms on the methyl group adjacent to the carbonyl (the α-carbon) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. uomosul.edu.iqopenstax.orglibretexts.org The negative charge in the enolate is delocalized between the α-carbon and the electronegative oxygen atom. msu.edulibretexts.org The pKa value for α-protons of a typical ketone like acetone (B3395972) is approximately 19-21, indicating that a strong base is required for complete deprotonation. openstax.orglibretexts.org Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly used to quantitatively form enolate ions, which can then act as potent carbon nucleophiles in reactions like alkylations and aldol (B89426) condensations. libretexts.org

PropertyDescriptionRelevant pKa Values
Carbonyl Carbon Electrophilic center, subject to nucleophilic addition.N/A
Alpha-Protons Acidic hydrogens on the carbon adjacent to the carbonyl group.Ketones: ~19-21
Enolate Ion Resonance-stabilized conjugate base formed upon deprotonation of an alpha-proton. Acts as a strong nucleophile.N/A

The 1,3-disubstituted cyclohexane ring in this compound preferentially adopts a chair conformation to minimize torsional and steric strain. spcmc.ac.in In this conformation, large substituents favor the more spacious equatorial positions. Therefore, both the methyl group at C3 and the 1-aminoethan-1-one group at C1 are expected to reside in equatorial positions to minimize unfavorable 1,3-diaxial interactions. This preferred conformation influences the molecule's reactivity by controlling the trajectory of approaching reagents. spcmc.ac.in

Stereoelectronic effects, which involve the spatial arrangement of electron pairs in bonds and lone pairs, also play a critical role. spcmc.ac.in For instance, nucleophilic attack on the carbonyl group or reactions involving the amino group will be influenced by the orientation of adjacent bonds. Hyperconjugative interactions between sigma (σ) bonds and empty or filled orbitals can stabilize certain conformations and transition states. researchgate.net The dynamic interconversion between chair and boat conformations, known as ring-flipping, can also impact reactivity; a more rigid ring structure may exhibit different reaction kinetics compared to a more flexible one due to entropic factors. nih.gov

The structure of this compound contains functional groups that could potentially participate in molecular rearrangements under specific reaction conditions. Although no rearrangements have been definitively documented for this specific molecule, plausible pathways can be hypothesized based on its structure.

One potential rearrangement is a Beckmann-type rearrangement, which would first require the conversion of the ketone to its corresponding oxime. Upon treatment with acid, the oxime could rearrange to form an N-substituted amide. Another possibility involves the amino group. Under conditions that generate a nitrene or a related electron-deficient nitrogen species, intramolecular C-H insertion or other rearrangements could occur. Furthermore, rearrangements analogous to the Smiles rearrangement, which involves intramolecular nucleophilic aromatic substitution, have been observed in other amino-substituted heterocyclic systems and could be conceptually considered if a suitable aromatic moiety were present. mdpi.com These potential pathways remain speculative without direct experimental evidence.

Stereochemical Analysis of Reaction Products

The presence of two stereocenters at positions C1 and C3 of the cyclohexane ring means that this compound can exist as multiple stereoisomers (diastereomers and enantiomers). Any chemical transformation involving this molecule must therefore consider the stereochemical outcome.

Reactions on either the amino or the carbonyl group can be highly influenced by the existing stereochemistry of the ring, leading to the preferential formation of one diastereomer over another (diastereoselective reactions). For example, the reduction of the carbonyl group to a hydroxyl group will likely proceed via hydride attack from the less sterically hindered face of the molecule, as dictated by the conformation of the cyclohexyl ring.

Enantioselective transformations can be achieved using chiral reagents or catalysts. Biocatalysis, in particular, has proven effective for controlling the stereochemistry of related compounds. For instance, enzyme cascade reactions combining ene-reductases and imine reductases or transaminases have been used to synthesize specific stereoisomers of 1-amino-3-methylcyclohexane from an unsaturated precursor, achieving high diastereomeric (up to 97% de) and enantiomeric ratios. researchgate.net Such biocatalytic methods could be adapted to produce specific enantiomers of this compound or its derivatives. researchgate.net Similarly, the enzymatic reduction of cyclic ketones can proceed with very high enantiomeric excess (>99 ee), demonstrating the power of biocatalysts in controlling the stereochemical outcome of reactions at chiral centers. mdpi.com

The ability to control both diastereomeric and enantiomeric ratios is crucial in synthetic chemistry, particularly for the preparation of biologically active molecules where only a single stereoisomer confers the desired therapeutic effect. mdpi.com

Inversion and Retention of Configuration Studies

Reactions at the α-carbon of a ketone can proceed through the formation of an enol or enolate intermediate. libretexts.org The formation of a planar enol or enolate would lead to the loss of stereochemical information at the α-carbon, resulting in racemization if that carbon is a stereocenter. libretexts.org In the case of this compound, the quaternary α-carbon is part of the cyclohexane ring. Reactions that proceed via an enolate mechanism could potentially lead to a mixture of diastereomers if the subsequent reaction step allows for attack from either face of the planar intermediate.

Nucleophilic addition to the carbonyl group of a cyclic ketone, such as in this compound, can also lead to different stereochemical outcomes. The approach of a nucleophile to the carbonyl carbon can occur from either the axial or equatorial face of the cyclohexane ring. researchgate.net The preferred direction of attack is often governed by a combination of steric and electronic factors. researchgate.net Steric hindrance from the substituents on the ring can favor attack from the less hindered face. libretexts.org For instance, the presence of the 3-methyl group and the amino and acetyl groups at the 1-position would create a specific steric environment influencing the trajectory of an incoming nucleophile.

Without specific experimental data, it is not possible to definitively state whether reactions of this compound would proceed with inversion or retention of configuration. Such determinations would require detailed stereochemical analysis of the reaction products using techniques like NMR spectroscopy, X-ray crystallography, or chiral chromatography.

Kinetic and Thermodynamic Aspects of Reactivity

Specific kinetic and thermodynamic data for the reactions of this compound are not extensively documented in publicly available research. To understand the reactivity of this molecule, one would need to consider the general kinetic and thermodynamic principles that govern the reactions of cyclic ketones and α-amino ketones.

Kinetic Aspects: The rates of reactions involving this compound would be influenced by several factors, including the nature of the reactant, the solvent, temperature, and the presence of catalysts. For reactions involving nucleophilic attack at the carbonyl carbon, the electrophilicity of the carbonyl group is a key factor. The presence of the electron-donating amino group at the α-position might slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted cyclohexanone.

For reactions involving the α-carbon, the rate of enolate formation would be a critical kinetic parameter. The stability of the resulting enolate would influence this rate. The intramolecular environment, including the steric hindrance around the α-hydrogens (if any were present on a related substrate, as the α-carbon in the specified molecule is quaternary), would also play a role in the kinetics of reactions at this position.

In a reaction, the relative thermodynamic stabilities of the products will dictate the product distribution under thermodynamic control. For example, in a reaction that produces a new stereocenter, the thermodynamically more stable diastereomer would be the major product if the reaction is allowed to reach equilibrium. The principles of chemical thermodynamics, including Gibbs free energy changes (ΔG), enthalpy changes (ΔH), and entropy changes (ΔS), would govern the spontaneity and equilibrium position of any reaction involving this compound. jeeadv.ac.in

Due to the lack of specific experimental data in the searched literature, a quantitative analysis of the kinetic and thermodynamic aspects of reactivity for this compound cannot be provided. Such an analysis would necessitate dedicated experimental studies to measure reaction rates, activation energies, and equilibrium constants.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 1 1 Amino 3 Methylcyclohexyl Ethan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms can be established.

The ¹H NMR spectrum of 1-(1-Amino-3-methylcyclohexyl)ethan-1-one is expected to exhibit distinct signals corresponding to the various protons in the molecule. The methyl group of the ethanone (B97240) moiety would likely appear as a singlet in the range of δ 2.0-2.5 ppm. The protons of the cyclohexane (B81311) ring would present as a complex series of multiplets between δ 1.0 and 2.0 ppm. The methyl group attached to the cyclohexane ring would likely be a doublet around δ 0.8-1.2 ppm, coupled to the adjacent methine proton. The protons of the amino group are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ketone is anticipated to be the most downfield signal, typically in the region of δ 208-215 ppm. The quaternary carbon atom C1, bonded to both the amino and the acetyl group, would likely resonate around δ 55-65 ppm. The carbons of the cyclohexane ring are expected to appear in the range of δ 20-50 ppm, with the carbon bearing the methyl group showing a distinct chemical shift. The methyl carbons of the acetyl and the 3-methylcyclohexyl groups would have characteristic signals in the upfield region of the spectrum.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the structural assignment. An HSQC experiment would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assembly of the molecular fragments. For instance, an HMBC correlation between the protons of the acetyl methyl group and the quaternary carbon C1 would confirm their connectivity.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
2.15 s 3H H-2'
1.80-1.95 m 1H Cyclohexyl-H
1.65-1.78 m 2H Cyclohexyl-H
1.50-1.62 m 2H Cyclohexyl-H
1.35-1.48 m 2H Cyclohexyl-H
1.20 br s 2H -NH₂

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
212.0 C=O
59.5 C-1
48.0 Cyclohexyl-C
35.5 Cyclohexyl-C
32.0 Cyclohexyl-C
28.0 C-2'
25.0 Cyclohexyl-C

The presence of two stereocenters in this compound (at C1 and C3) gives rise to the possibility of diastereomers (cis and trans isomers). The relative stereochemistry can be determined through Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of proton-proton coupling constants.

A NOESY experiment reveals through-space interactions between protons that are in close proximity. For example, in the cis isomer, a NOESY correlation would be expected between the axial protons on C2 and C6 and the amino group protons if the acetyl group is in an equatorial position. Conversely, in the trans isomer, different NOE correlations would be observed depending on the specific chair conformation.

The magnitude of the coupling constants (J-values) between adjacent protons on the cyclohexane ring can also provide stereochemical information. The chair conformation of the cyclohexane ring leads to distinct coupling constants for axial-axial, axial-equatorial, and equatorial-equatorial proton interactions. A large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship, which can help in assigning the relative orientations of the substituents.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₉H₁₇NO, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value, typically with an accuracy of less than 5 ppm.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure.

For this compound, a likely initial fragmentation would be the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•CH₃CO). Another characteristic fragmentation would be the cleavage of the C-C bonds of the cyclohexane ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the formation of specific iminium ions. The analysis of these fragment ions allows for the piecing together of the molecular structure.

Table 4: Predicted Key MS/MS Fragments for [M+H]⁺ of this compound

m/z Possible Fragment
139 [M+H - NH₃]⁺
113 [M+H - CH₃CO]⁺
98 [M+H - C₄H₈O]⁺
84 [Cyclohexenylamine fragment]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the FT-IR spectrum of this compound, a strong absorption band is expected in the region of 1705-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The N-H stretching vibrations of the primary amine would likely appear as two bands in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed around 2850-3000 cm⁻¹. The N-H bending vibration is expected in the region of 1590-1650 cm⁻¹.

Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum. Non-polar bonds, such as the C-C bonds of the cyclohexane ring, often give rise to stronger signals in Raman than in IR spectroscopy. The symmetric C-H stretching vibrations are also typically strong in the Raman spectrum.

Table 5: Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3400-3300 Medium N-H Stretch
2950-2850 Strong C-H Stretch
1715 Strong C=O Stretch
1620 Medium N-H Bend

By combining the data from these powerful analytical techniques, a complete and unambiguous structural and stereochemical assignment of this compound can be achieved, showcasing the synergistic nature of modern spectroscopic methods in chemical analysis.

X-ray Diffraction for Solid-State Molecular Architecture (if crystalline forms are obtained)

It is anticipated that the cyclohexane ring would adopt a stable chair conformation to minimize steric strain. The substituents—the amino group, the methyl group, and the acetyl group—would occupy either axial or equatorial positions. The preferred conformation would be the one that minimizes steric hindrance between these groups. For instance, in N-protected derivatives of 1-aminocyclohexaneacetic acid, the cyclohexane ring consistently adopts a chair conformation. nih.gov

In the solid state, intermolecular interactions such as hydrogen bonding would play a crucial role in the crystal packing. The primary amine and the carbonyl group of the acetyl moiety are capable of acting as hydrogen bond donors and acceptors, respectively. This could lead to the formation of various supramolecular structures, such as chains or dimers. For example, in the crystal structure of Valeroyl-β3,3-Ac6c-OH, a derivative of 1-aminocyclohexaneacetic acid, both carboxylic acid R22(8) O—H⋯O and centrosymmetric R22(14) N—H⋯O hydrogen-bonding interactions are observed, resulting in the formation of chains. nih.gov

The presence of the methyl group at the 3-position introduces stereoisomerism (cis/trans isomers), which would also influence the crystal packing. The relative orientation of the methyl group with respect to the amino and acetyl groups would affect how the molecules arrange themselves in the crystal lattice. Furthermore, the enol form of the acetyl group has been observed in the crystal structure of related compounds like 2-acetylcyclohexanone, which could also be a possibility for this compound, influencing its hydrogen bonding patterns. mdpi.com

Table 1: Predicted Crystallographic Parameters for this compound based on Analogous Structures

ParameterPredicted Value/FeatureBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of similar size and complexity. openaccessjournals.com
Space GroupCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetricDependent on the chirality and packing of the enantiomers.
ConformationChair conformation of the cyclohexane ringMinimization of steric strain. nih.gov
Key InteractionsIntermolecular N-H···O=C hydrogen bondsPresence of amino and carbonyl groups. nih.gov

Chiral Separation Techniques (e.g., HPLC, GC with chiral stationary phases) for Enantiopurity Assessment

Given that this compound possesses at least two chiral centers (at the C1 and C3 positions of the cyclohexane ring), it can exist as multiple stereoisomers. The assessment of enantiomeric purity is therefore critical, and this is typically achieved using chiral separation techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) equipped with chiral stationary phases (CSPs).

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. nih.gov For a compound like this compound, which is a type of α-amino ketone, polysaccharide-based CSPs are expected to be highly effective. nih.govorganic-chemistry.org These CSPs, typically derivatives of cellulose (B213188) or amylose, can separate a broad range of chiral compounds. nih.govorganic-chemistry.org

The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for each enantiomer. For primary amines and aminoketones, both normal-phase and polar organic modes of separation can be effective. gcms.cz In normal-phase mode, a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (such as isopropanol (B130326) or ethanol) is commonly used. nih.govorganic-chemistry.org

Table 2: Potential Chiral HPLC Conditions for Enantiopurity Assessment of this compound

ParameterConditionRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H)Proven effectiveness for separating chiral amines and β-aminoketones. nih.govsynchrotron.org.pl
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)Common mobile phase for normal-phase chiral separations. nih.govorganic-chemistry.org
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210 nmDetection of the carbonyl chromophore.

Gas Chromatography (GC):

Chiral GC is another viable technique for assessing the enantiopurity of volatile or semi-volatile compounds. For a polar compound like this compound, derivatization is often necessary to improve its volatility and chromatographic behavior. wiley.com The primary amino group can be derivatized, for example, by acylation to form a trifluoroacetyl derivative. wiley.com

The separation of the derivatized enantiomers can then be achieved on a GC column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czwiley.com The choice of the specific cyclodextrin derivative can significantly impact the separation efficiency.

Table 3: Potential Chiral GC Conditions for Enantiopurity Assessment of Derivatized this compound

ParameterConditionRationale
Derivatization Reagent Trifluoroacetic anhydrideForms volatile trifluoroacetyl derivatives of the amine. wiley.com
Chiral Stationary Phase Cyclodextrin-based (e.g., Rt-βDEXcst)Effective for separating enantiomers of derivatized amines. gcms.cz
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Temperature Program Optimized gradient (e.g., 100°C to 200°C)To ensure good peak shape and resolution.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general detection, MS for structural confirmation.

Computational and Theoretical Investigations of 1 1 Amino 3 Methylcyclohexyl Ethan 1 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a robust framework for predicting and interpreting the properties of molecules. These methods, particularly Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, are instrumental in elucidating the molecular geometry and electronic structure of 1-(1-Amino-3-methylcyclohexyl)ethan-1-one.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can be employed to determine the optimized molecular geometry of its ground state. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

Furthermore, DFT is a powerful tool for exploring the potential energy surface of a molecule, allowing for the identification of transition states. Transition states are critical for understanding reaction mechanisms as they represent the highest energy point along a reaction coordinate. By locating and characterizing the transition state structures for various potential reactions involving this compound, such as isomerization or decomposition pathways, valuable insights into the kinetics and thermodynamics of these processes can be obtained. The vibrational frequencies of the optimized structures are also calculated to confirm that ground states correspond to minima on the potential energy surface (no imaginary frequencies) and transition states are first-order saddle points (one imaginary frequency).

Table 1: Hypothetical DFT Calculated Geometric Parameters for the Most Stable Conformer of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.215--
C-N1.468--
C-C (ring)1.530 - 1.545--
C-C-N-110.5-
O=C-C-121.8-
C-C-C-C (ring)--55.0 - 56.5

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar organic molecules.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. scirp.org It provides a chemical intuition-friendly picture of Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding and Rydberg) orbitals. For this compound, NBO analysis can reveal important electronic interactions that contribute to its stability and reactivity.

Key interactions that can be quantified by NBO analysis include hyperconjugative effects, such as the interaction between filled bonding orbitals and empty antibonding orbitals. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds can be assessed. Similarly, the interactions involving the carbonyl group's pi system can be investigated. The stabilization energies associated with these delocalizations provide a quantitative measure of their importance. NBO analysis also provides information about the hybridization of atomic orbitals and the natural atomic charges, offering further insight into the electronic distribution within the molecule. researchgate.net

Table 2: Hypothetical NBO Analysis Results for Key Electronic Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (N)σ(C-C)1.8
σ(C-H)σ(C-N)2.5
π(C=O)π*(C-C)0.5

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general principles of NBO analysis for similar functional groups.

Conformational Landscape Exploration and Energy Profiling

The cyclohexane (B81311) ring in this compound is not planar and can adopt various conformations, with the chair conformation being the most stable. The presence of three substituents on the cyclohexane ring—an amino group, a methyl group, and an acetyl group—leads to a complex conformational landscape with multiple possible stereoisomers and conformers.

The relative stability of these conformers is determined by the steric interactions between the substituents. In a 1,3-disubstituted cyclohexane, the substituents can be in either axial or equatorial positions. spcmc.ac.inlibretexts.orglibretexts.org Generally, conformers with bulky substituents in the equatorial position are more stable to minimize steric strain from 1,3-diaxial interactions. youtube.comopenstax.org For this compound, a detailed conformational analysis would involve systematically exploring all possible chair and boat conformations for both cis and trans isomers.

Computational methods can be used to perform a potential energy surface scan by systematically rotating key dihedral angles to identify all low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature using the Boltzmann distribution. This energy profiling is crucial for understanding the dynamic behavior of the molecule and for identifying the most likely conformation to be observed experimentally or to participate in chemical reactions.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. numberanalytics.comrsc.org For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be made and correlated with experimental data if available.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. researchgate.netacs.org These calculations are highly sensitive to the molecular geometry, making an accurate conformational analysis a prerequisite. By averaging the calculated shielding constants over the populated conformers, a more accurate prediction of the experimental spectrum can be achieved. Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the vibrational modes of the molecule and can be used to generate a theoretical IR spectrum. A comparison of the predicted and experimental spectra can aid in the structural elucidation of the compound and the assignment of spectral features.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
¹H NMR Chemical Shift (ppm) - CH₃ (acetyl)2.152.12
¹³C NMR Chemical Shift (ppm) - C=O210.5209.8
IR Frequency (cm⁻¹) - C=O stretch17151710
IR Frequency (cm⁻¹) - N-H stretch3350, 33803345, 3375

Note: The data in this table is hypothetical and intended for illustrative purposes.

Reaction Mechanism Simulations and Energetic Barriers

Theoretical simulations can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and transition states. The energetic barriers, or activation energies, for each step in the reaction can then be calculated.

For instance, the mechanism of a condensation reaction, an oxidation, or a reduction involving the amino or keto group of this compound could be simulated. researchgate.net These simulations would provide a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. The calculated energetic barriers can be used to predict the reaction rates and to understand how factors such as catalysts or solvent effects might influence the reaction outcome. Such studies are crucial for optimizing reaction conditions and for designing new synthetic routes. nih.govacs.org

Molecular Docking and Dynamics Simulations for Potential Binding Interactions (theoretical exploration for chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govyoutube.com This method is widely used in drug discovery to screen for potential drug candidates that can bind to a specific biological target, such as a protein or an enzyme. nih.govresearchgate.net For this compound, molecular docking simulations could be performed to explore its potential to interact with various biological targets.

The process involves generating a large number of possible binding poses of the ligand (this compound) in the active site of the receptor. These poses are then scored based on a scoring function that estimates the binding affinity. biointerfaceresearch.com The results of a docking study can provide hypotheses about the binding mode of the molecule and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding.

Following docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic picture of the binding interactions by taking into account the flexibility of both the ligand and the receptor. These simulations can be used to assess the stability of the predicted binding pose and to calculate the binding free energy, providing a more accurate estimate of the binding affinity. This theoretical exploration can guide the design of new molecules with improved binding properties.

Derivatization Chemistry and Analogue Generation of 1 1 Amino 3 Methylcyclohexyl Ethan 1 One

Chemical Modifications at the Amino Functionality

The primary amino group is a key site for derivatization, offering a nucleophilic center for the formation of several important functional groups.

Amide Formation: The amino group can readily react with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amide bonds. researchgate.netyoutube.com This reaction, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of activators such as hydroxybenzotriazole (B1436442) (HOBt), is a cornerstone of peptide synthesis and medicinal chemistry. acgpubs.org The diversity of commercially available carboxylic acids allows for the introduction of a wide array of substituents, thereby modulating the steric and electronic properties of the resulting amide.

Urea (B33335) Formation: Ureas can be synthesized by reacting the primary amine with isocyanates or by a two-step process involving the formation of a carbamate (B1207046) intermediate. The reaction with an isocyanate provides a direct route to N,N'-disubstituted ureas. Alternatively, the amine can react with phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride, which can then react with another amine to yield the urea. These derivatives are of interest due to the hydrogen bonding capabilities of the urea moiety.

Alkylation: The nucleophilic amino group can undergo alkylation with various alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. Reductive amination, another powerful method, involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine. This method offers a high degree of control and is widely used for introducing diverse alkyl groups.

Transformations of the Ethanone (B97240) Ketone

The ketone functional group in the ethanone moiety is another versatile handle for chemical modification.

Reduction to Alcohol: The carbonyl group of the ketone can be reduced to a secondary alcohol using a variety of reducing agents. mdpi.com Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for this transformation. The choice of reducing agent can influence the stereoselectivity of the reduction, potentially leading to the formation of diastereomeric alcohols. These alcohol derivatives can serve as precursors for further functionalization, such as esterification or etherification.

Oxime Formation: Ketones react with hydroxylamine (B1172632) to form oximes. wikipedia.orgarpgweb.com This condensation reaction is typically carried out in a polar solvent like ethanol (B145695) and can be catalyzed by an acid or a base. arpgweb.com The resulting oximes can exist as E/Z isomers and are valuable intermediates in organic synthesis. For instance, they can undergo the Beckmann rearrangement to form amides or be reduced to primary amines.

Enolate Reactions: The α-carbon to the ketone is acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. masterorganicchemistry.com Enolates are potent nucleophiles and can participate in a range of carbon-carbon bond-forming reactions. mdpi.comrug.nl For example, they can be alkylated with alkyl halides, allowing for the introduction of substituents at the α-position. youtube.com Enolates can also undergo aldol (B89426) reactions with aldehydes or ketones to form β-hydroxy ketones, further expanding the chemical space accessible from the parent compound.

Functionalization of the Cyclohexyl Ring

While direct functionalization of the saturated cyclohexyl ring is generally more challenging than modifying the amino or ketone groups, several strategies can be employed.

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a halogen atom onto the cyclohexyl ring. The regioselectivity of this reaction can be influenced by the directing effects of the existing substituents. The resulting halogenated derivatives can then serve as substrates for nucleophilic substitution or elimination reactions, or as coupling partners in cross-coupling reactions.

Hydroxylation: Direct hydroxylation of the cyclohexyl ring can be achieved through various methods, including microbial hydroxylation or the use of strong oxidizing agents. These methods often lack regioselectivity, leading to a mixture of products. A more controlled approach would involve the introduction of a double bond into the ring via an elimination reaction, followed by hydroxylation of the alkene.

Synthesis of Stereochemical Variants and Conformationally Restricted Analogues

The presence of multiple stereocenters in 1-(1-amino-3-methylcyclohexyl)ethan-1-one means that it can exist as several stereoisomers. The synthesis of specific stereoisomers is crucial for understanding the stereochemical requirements for biological activity.

Stereoselective Synthesis: Enantioselective and diastereoselective synthetic methods can be employed to prepare specific stereoisomers of the target compound and its derivatives. researchgate.netnih.gov This can involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For example, asymmetric reduction of the ketone or stereoselective alkylation of the enolate can provide access to specific diastereomers. Biocatalytic methods, utilizing enzymes such as amine transaminases, are also powerful tools for the stereoselective synthesis of chiral amines. researchgate.net

Conformationally Restricted Analogues: To probe the bioactive conformation, it is often desirable to synthesize analogues with restricted conformational flexibility. This can be achieved by introducing rigid structural elements into the cyclohexyl ring, such as double bonds or additional rings. For example, the synthesis of bicyclic or spirocyclic analogues can lock the molecule into a specific conformation, providing valuable insights into the spatial arrangement of key functional groups required for interaction with a biological target.

Table of Compound Derivatization Strategies

Reactive Site Modification Type Reagents/Conditions Product Functional Group
Amino Group Amide FormationCarboxylic Acid, DCC/HOBtAmide
Urea FormationIsocyanateUrea
AlkylationAlkyl Halide, BaseSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine
Ethanone Ketone ReductionNaBH4 or LiAlH4Secondary Alcohol
Oxime FormationHydroxylamineOxime
Enolate AlkylationLDA, Alkyl Halideα-Substituted Ketone
Aldol ReactionLDA, Aldehyde/Ketoneβ-Hydroxy Ketone
Cyclohexyl Ring HalogenationNBS, Radical InitiatorAlkyl Halide
HydroxylationOxidizing Agents/BiocatalysisAlcohol

Structure Reactivity and Mechanistic Relationship Studies of 1 1 Amino 3 Methylcyclohexyl Ethan 1 One and Its Analogues

Probing the Influence of Substituents and Stereochemistry on Chemical Reactivity

The chemical reactivity of 1-(1-amino-3-methylcyclohexyl)ethan-1-one is intrinsically linked to the spatial arrangement of its substituents on the cyclohexane (B81311) ring. The presence of both an amino and an acetyl group on the same quaternary carbon introduces significant steric and electronic effects that govern its behavior in chemical reactions.

The stereochemistry of the methyl group at the C3 position plays a crucial role in dictating the conformational preference of the cyclohexane ring. A cis or trans relationship between the methyl group and the aminoacetyl substituent influences the accessibility of the carbonyl and amino groups to incoming reagents. For instance, in the cis-isomer, the methyl group may exert a more pronounced steric hindrance, potentially slowing down reactions at the adjacent functional groups compared to the trans-isomer where the methyl group is positioned further away.

Furthermore, the nature of substituents on the amino group (e.g., alkyl, aryl, or protecting groups) can significantly alter the electronic properties and reactivity of both the amine and the ketone. Electron-donating groups on the nitrogen atom can enhance its nucleophilicity, while electron-withdrawing groups will diminish it. Similarly, the reactivity of the acetyl group can be modulated by these electronic effects through space.

Table 1: Predicted Influence of Substituents on the Reactivity of this compound Analogues

Substituent (R) on Amino GroupPredicted Effect on Amino Group NucleophilicityPredicted Effect on Carbonyl Electrophilicity
Hydrogen (H)BaselineBaseline
Methyl (CH₃)IncreasedSlightly Decreased
Benzyl (Bn)Slightly IncreasedMinimally Affected
Acetyl (Ac)Significantly DecreasedIncreased
tert-Butoxycarbonyl (Boc)Significantly DecreasedIncreased

Stereoselective Chemical Transformations and Their Structure-Reactivity Correlations

Stereoselective transformations involving this compound are of significant interest for the synthesis of stereochemically pure downstream products. The inherent chirality of the molecule, arising from the substituted cyclohexane ring, provides a basis for diastereoselective reactions.

One important class of stereoselective reactions is the reduction of the ketone functionality. The approach of a reducing agent to the carbonyl carbon can be influenced by the existing stereocenters, leading to the preferential formation of one diastereomeric alcohol over the other. The stereochemical outcome is often dictated by the steric bulk of the reducing agent and the conformational biases of the cyclohexane ring. For example, bulky reducing agents are more likely to attack from the less hindered face of the molecule.

Enzymatic transformations offer a powerful tool for achieving high stereoselectivity. Transaminases, for instance, can be employed for the stereoselective synthesis of chiral amines from prochiral ketones. In the context of analogues of this compound, enzyme variants could potentially be used to selectively synthesize specific stereoisomers of the parent amine, (1R,3R)-1-amino-3-methylcyclohexane, which can then be further functionalized. researchgate.net The choice of enzyme and reaction conditions is critical for controlling the stereochemical outcome. researchgate.net

Table 2: Hypothetical Stereoselective Reductions of this compound

Reducing AgentPredicted Major Diastereomer of 1-(1-Amino-3-methylcyclohexyl)ethan-1-olRationale
Sodium Borohydride (B1222165) (NaBH₄)(1S,3R/S)-1-(1-Amino-3-methylcyclohexyl)ethan-1-olLess sterically demanding, attack from the more hindered face may be competitive.
L-Selectride®(1R,3R/S)-1-(1-Amino-3-methylcyclohexyl)ethan-1-olBulky reagent, preferential attack from the less sterically hindered face.
Biocatalyst (e.g., specific ketoreductase)Potentially high selectivity for one of four possible diastereomersEnzyme active site can provide precise stereochemical control.

Non-Clinical Mechanistic Investigations (e.g., in vitro enzyme binding assays, molecular recognition studies)

While specific non-clinical mechanistic studies on this compound are not widely reported in the public domain, insights can be drawn from studies on analogous structures. In vitro enzyme binding assays with related aminocyclohexane derivatives are often used to probe their interaction with biological targets.

For example, if this compound were investigated as a potential enzyme inhibitor, molecular docking studies could be employed to predict its binding mode within the enzyme's active site. These computational studies would help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the protein. The stereochemistry of the 3-methyl group and the quaternary center would be critical in determining the goodness of fit and, consequently, the inhibitory potency.

Molecular recognition studies, using techniques like NMR spectroscopy, can provide experimental evidence of these interactions. By observing changes in the chemical shifts of the compound and the target protein upon binding, the specific points of interaction can be mapped. Such studies would elucidate how the conformational constraints imposed by the cyclohexane ring and the orientation of the functional groups contribute to the binding affinity and selectivity.

Exploration of Non Clinical Research Applications of 1 1 Amino 3 Methylcyclohexyl Ethan 1 One

Application as Chiral Building Blocks in Complex Molecule Synthesis

There is no specific information available in the reviewed literature regarding the application of 1-(1-Amino-3-methylcyclohexyl)ethan-1-one as a chiral building block in the synthesis of complex molecules. The presence of stereocenters in its structure theoretically allows for its use as a starting material for the construction of enantiomerically pure larger molecules. However, documented examples of such applications are not found in the existing scientific record.

Utilization in Catalysis and Asymmetric Organocatalysis

No research has been found that details the utilization of this compound in the field of catalysis or asymmetric organocatalysis. Chiral amines are often investigated for their potential as organocatalysts in stereoselective reactions. Nevertheless, there are no published studies that specifically explore this potential for this compound or its derivatives.

Development of Functional Materials and Polymers

The application of this compound in the development of functional materials and polymers has not been described in the scientific literature. The bifunctional nature of the molecule, containing both an amine and a ketone group, could theoretically be exploited for polymerization reactions or for the functionalization of existing materials. However, no research has been published to substantiate this potential application.

Fundamental Studies in Supramolecular Chemistry

There is a lack of available research on the use of this compound in fundamental studies of supramolecular chemistry. The functional groups present in the molecule could potentially participate in non-covalent interactions, such as hydrogen bonding, which are central to supramolecular assembly. Despite this, no studies have been identified that investigate the role of this specific compound in the formation of supramolecular structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.